molecular formula C11H17NO B184655 2-(Isopropylamino)-1-phenylethanol CAS No. 4164-21-0

2-(Isopropylamino)-1-phenylethanol

Cat. No.: B184655
CAS No.: 4164-21-0
M. Wt: 179.26 g/mol
InChI Key: YANYGOBZUASRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)-1-phenylethanol, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23624. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • β2-Adrenoceptor Agonists Development : A study developed a novel series of 2-amino-2-phenylethanol derivatives as β2-adrenoceptor agonists. Among these, a specific compound demonstrated high activity and selectivity, showing potential as a lead compound for further development of β2-adrenoceptor agonists (Ge et al., 2018).

  • Biotechnological Production for Flavors and Fragrances : 2-Phenylethanol (2-PE), a related compound, is widely used for its rose-like fragrance in cosmetics, perfumes, and food industries. Research has focused on its biotechnological production through microbial transformation, which is an environmentally friendly process and yields a product considered "natural" (Hua & Xu, 2011).

  • Molecular Shape Analysis : The molecular shapes of 2-amino-1-phenylethanol and its analogues, significant for their relevance to noradrenaline and adrenaline, were studied using free jet microwave absorption. This study provides insights into the conformational species of these compounds, crucial for understanding their biological functions (Melandri et al., 2009).

  • UV-Curing Applications in Chemistry : Another derivative, 2-(N-Methyl-N-phenylamino)-1-phenylethanol, was used in UV-curing applications, demonstrating effectiveness in reducing oxygen inhibition and acting as a synergist with a Type II initiator, enhancing the curing process (Arsu, 2002).

  • Metabolic Engineering for Enhanced Production : Metabolic engineering strategies have been applied to yeasts and E. coli for increasing the bioproduction of 2-phenylethanol, focusing on improving yield and reducing by-products. This research is significant for industrial-scale production of natural aroma compounds (Wang et al., 2019).

  • Production from Agro-Industrial Wastes : Research has also focused on the valorization of agro-industrial wastes for producing 2-phenylethanol via solid-state fermentation, demonstrating the potential of using waste materials for sustainable and economical production of valuable compounds (Martínez-Avila et al., 2021).

Mechanism of Action

Target of Action

2-(Isopropylamino)-1-phenylethanol, also known as Isoprenaline, is a non-selective beta adrenergic receptor agonist . It primarily targets beta-adrenergic receptors in the heart and bronchial smooth muscles . These receptors play a crucial role in regulating heart rate, force of contraction, and bronchodilation .

Mode of Action

Upon binding to the beta-adrenergic receptors, Isoprenaline increases intracellular calcium in cardiac myocytes, leading to positive inotropic (increased force of contraction), lusitropic (increased rate of relaxation), chronotropic (increased heart rate), and dromotropic (increased conduction velocity) effects . In bronchial smooth muscles, it causes relaxation, leading to bronchodilation .

Biochemical Pathways

Isoprenaline’s action on beta-adrenergic receptors activates the adenylate cyclase-cAMP-protein kinase A pathway . This leads to an increase in intracellular cAMP, which in turn activates protein kinase A. The activated protein kinase A phosphorylates various proteins, leading to the physiological responses mentioned above .

Pharmacokinetics

The plasma half-life for Isoprenaline is approximately two to five minutes . It is rapidly absorbed following oral dosing, and values for the maximum concentration of the drug in plasma and the area under the concentration-time curve increase in proportion to the dose . It is degraded enzymatically via catechol O-methyltransferase (COMT) primarily in the liver and excreted in the urine as sulfated conjugates .

Result of Action

The activation of beta-adrenergic receptors by Isoprenaline results in increased heart rate and force of contraction, leading to increased cardiac output . In the bronchial smooth muscles, it causes relaxation, leading to bronchodilation, which helps in conditions like bronchospasm during anesthesia .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Isoprenaline. It’s important to note that like all drugs, the action of Isoprenaline can be influenced by individual patient factors such as age, sex, liver and kidney function, and genetic polymorphisms .

Properties

IUPAC Name

1-phenyl-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)12-8-11(13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANYGOBZUASRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243902
Record name α-[[(1-Methylethyl)amino]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4164-21-0
Record name α-[[(1-Methylethyl)amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4164-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2-isopropylaminoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4164-21-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-[[(1-Methylethyl)amino]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 120 g (1 mole) styrene oxide and 59 g (1 mole) of isopropylamine are heated under reflux for 5 hours in 400 ml of methanol. The mixture is dry evaporated and the residue is dissolved in 500 ml of water. The desired free base which has precipitated is filtered and the solution is washed with 100 ml of hexane. The base is recrystallized from hexane, and the crystals are filtered and washed with 50 ml hexane and then dried. 89 g (yield=49%) of 2-isopropylamino-1-phenyl-1-ethanol are obtained. M.P. 90° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isopropylamino)-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
2-(Isopropylamino)-1-phenylethanol
Reactant of Route 3
Reactant of Route 3
2-(Isopropylamino)-1-phenylethanol
Reactant of Route 4
2-(Isopropylamino)-1-phenylethanol
Reactant of Route 5
Reactant of Route 5
2-(Isopropylamino)-1-phenylethanol
Reactant of Route 6
Reactant of Route 6
2-(Isopropylamino)-1-phenylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.